Metabolic Stability from Irreversible Sulfone Oxidation
Methioninamide (S,S)-dioxide contains the sulfone (—SO₂—) moiety, representing the fully and irreversibly oxidized sulfur state. Human neutrophil elastase (HNE) discriminates between oxidized methionine forms with a marked preference for the di-oxygenated sulfone over the mono-oxygenated sulfoxide [1]. While methionine sulfoxide is actively reduced back to methionine by stereospecific methionine sulfoxide reductases (MsrA for the S-epimer, MsrB for the R-epimer), no biological reductase pathway is known for methionine sulfone in eukaryotic systems [1]. In peptide substrates, this translates to differential proteolytic susceptibility: HNE cleaves peptide bonds adjacent to methionine sulfone residues significantly more efficiently than those adjacent to methionine sulfoxide or unmodified methionine, a property exploitable in the design of activity-based probes and stable peptide therapeutics [1].
| Evidence Dimension | Enzymatic reducibility (biological reversibility of sulfur oxidation state) |
|---|---|
| Target Compound Data | Methionine sulfone (S,S-dioxide): No known biological reductase; irreversible oxidation state in mammalian systems [1] |
| Comparator Or Baseline | Methionine sulfoxide (mono-oxide): Actively reduced by MsrA (S-form) and MsrB (R-form) with reported k_cat/K_M for MsrA ~1–4 × 10⁴ M⁻¹s⁻¹ for peptide substrates [1] |
| Quantified Difference | Irreversible (sulfone) vs. enzymatically reversible (sulfoxide); HNE shows specific selectivity for sulfone over sulfoxide in substrate cleavage assays [1] |
| Conditions | In vitro enzymatic assays with human neutrophil elastase; review of methionine sulfoxide reductase biology encompassing mammalian systems [1] |
Why This Matters
The irreversible sulfone modification ensures that peptide analogs incorporating Methioninamide (S,S)-dioxide at the C-terminus cannot be metabolically reactivated to the thioether form in vivo, a critical factor for designing receptor probes with predictable pharmacokinetic profiles and for studying irreversible oxidative damage in disease models.
- [1] Albrett, A.M. et al. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase. Molecules 2021, 26(17), 5344. DOI: 10.3390/molecules26175344. View Source
